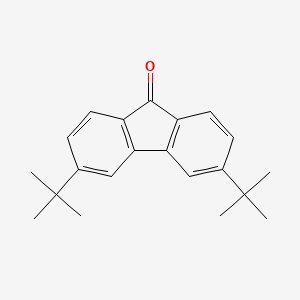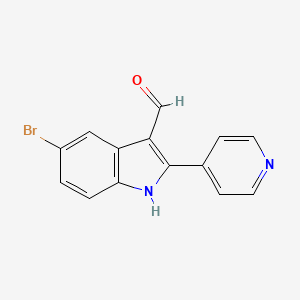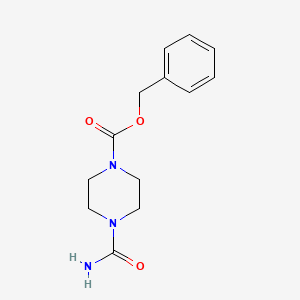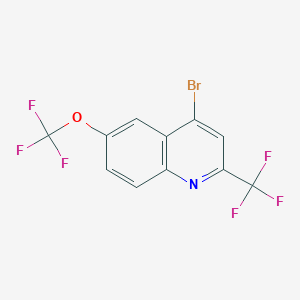
4-Bromo-6-(trifluoromethoxy)-2-(trifluoromethyl)quinoline
Vue d'ensemble
Description
“4-Bromo-6-(trifluoromethoxy)-2-(trifluoromethyl)quinoline” is a chemical compound . It’s often used for experimental and research purposes .
Molecular Structure Analysis
The molecular structure of “4-Bromo-6-(trifluoromethoxy)-2-(trifluoromethyl)quinoline” is complex, with bromine, trifluoromethoxy, and trifluoromethyl groups attached to a quinoline base .Physical And Chemical Properties Analysis
Detailed physical and chemical properties of “4-Bromo-6-(trifluoromethoxy)-2-(trifluoromethyl)quinoline” are not provided in the search results. As a research chemical, its properties would be determined by its molecular structure .Applications De Recherche Scientifique
Relay Propagation of Crowding
Research by Schlosser et al. (2006) explored the steric effects in chemical reactions involving compounds like 4-bromo-6-(trifluoromethoxy)-2-(trifluoromethyl)quinoline. This study focused on how the trifluoromethyl group influences reactions due to its steric pressure, providing insights into the chemical behavior of such compounds in synthesis processes (Schlosser et al., 2006).
Derivatives Synthesis
Lefebvre, Marull, and Schlosser (2003) discussed the synthesis of 4-(trifluoromethyl)quinoline derivatives. Their study presented methods for transforming certain precursors into various quinoline derivatives, highlighting the versatility of 4-bromo-6-(trifluoromethoxy)-2-(trifluoromethyl)quinoline in synthetic chemistry (Lefebvre, Marull, & Schlosser, 2003).
Structural Elaboration
A study by Marull and Schlosser (2003) investigated the structural elaboration of 2-(trifluoromethyl)quinolinones, deriving from compounds like 4-bromo-6-(trifluoromethoxy)-2-(trifluoromethyl)quinoline. This work highlighted the potential for creating complex structures by manipulating certain chemical properties of the quinoline compounds (Marull & Schlosser, 2003).
Functionalization Techniques
In 2004, Marull and Schlosser described methods for functionalizing halogenated quinolines, such as 4-bromo-6-(trifluoromethoxy)-2-(trifluoromethyl)quinoline. This research demonstrated how specific substituents can be strategically used for regiochemical control in functionalization reactions (Marull & Schlosser, 2004).
Orientations Futures
Propriétés
IUPAC Name |
4-bromo-6-(trifluoromethoxy)-2-(trifluoromethyl)quinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H4BrF6NO/c12-7-4-9(10(13,14)15)19-8-2-1-5(3-6(7)8)20-11(16,17)18/h1-4H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYOIYJNVYCASQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1OC(F)(F)F)C(=CC(=N2)C(F)(F)F)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H4BrF6NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-6-(trifluoromethoxy)-2-(trifluoromethyl)quinoline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




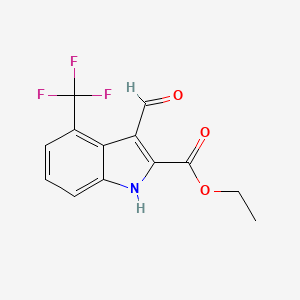

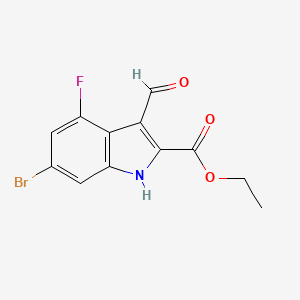
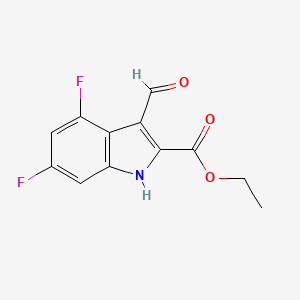
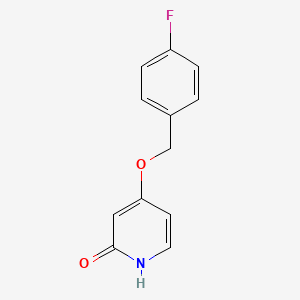
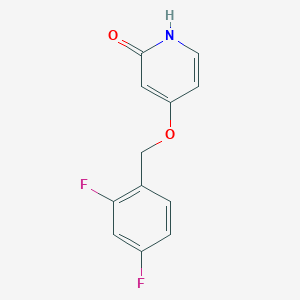
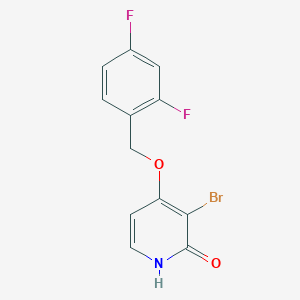

![2,2-dimethyl-1a,7b-dihydro-2H-oxireno[c]chromene](/img/structure/B3145994.png)
